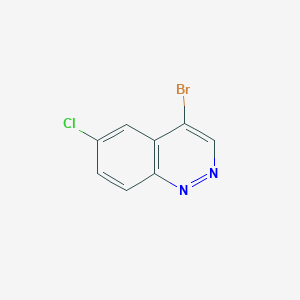
4-Bromo-6-chlorocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4BrClN2 It is characterized by the presence of both bromine and chlorine atoms attached to a cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chlorocinnoline typically involves multi-step reactions. One common method starts with 4-bromaniline and ethyl propiolate, followed by the use of phosphorus trichloride. The reaction proceeds through a series of steps, including cyclization and halogenation, to yield the target compound .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process involves the use of readily available raw materials and optimized reaction conditions to achieve high yields. The comprehensive yield of the industrial method is reported to be around 70% or higher .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chlorocinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-6-chlorocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and antimalarial agents.
Industry: The compound is utilized in the development of new materials and catalysts for organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chlorocinnoline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit PI3K/mTOR pathways, which are crucial in cell growth and proliferation. The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity.
Comparison with Similar Compounds
- 6-Bromo-4-chloroquinoline
- 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one
- 6-Bromo-3-nitroquinolin-4-yl derivatives
Comparison: 4-Bromo-6-chlorocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
4-bromo-6-chlorocinnoline |
InChI |
InChI=1S/C8H4BrClN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H |
InChI Key |
OAQSKUBZMZLAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


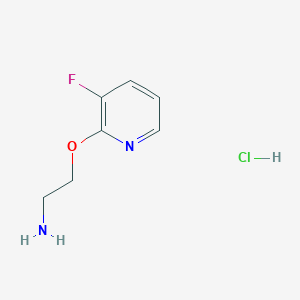
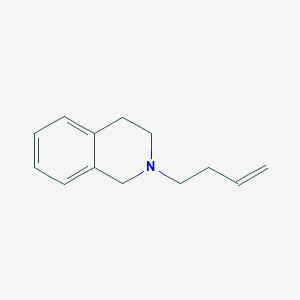

![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)
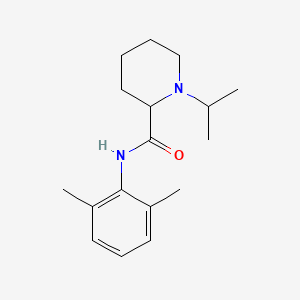
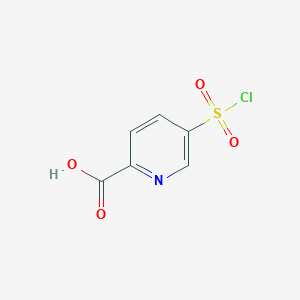
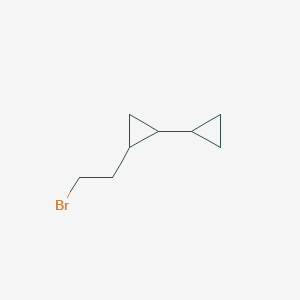
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)
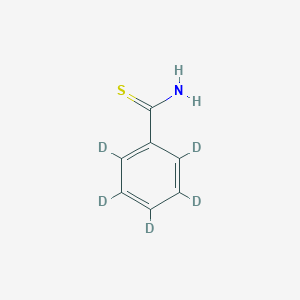
![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)

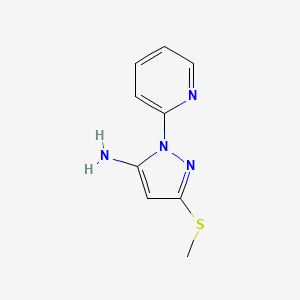
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)
